molecular formula C15H12ClNO4 B2699067 Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate CAS No. 339024-57-6

Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate

Cat. No.: B2699067
CAS No.: 339024-57-6
M. Wt: 305.71
InChI Key: QXTORGBMGZNPBT-UHFFFAOYSA-N
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Description

Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridine ring, a chlorophenyl group, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate undergoes cyclization and subsequent esterification to yield the final product. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with catalysts like piperidine or pyridine to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-chlorophenyl)acetate: Similar in structure but lacks the pyridine ring.

    Ethyl 4-chlorophenylacetate: Another related compound with a different ester group.

    4-Chlorobenzaldehyde: A precursor in the synthesis of the target compound.

Uniqueness

Methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

methyl 1-[2-(4-chlorophenyl)-2-oxoethyl]-2-oxopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO4/c1-21-15(20)12-3-2-8-17(14(12)19)9-13(18)10-4-6-11(16)7-5-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTORGBMGZNPBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN(C1=O)CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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